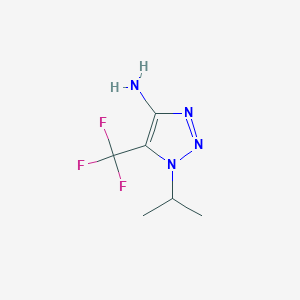![molecular formula C10H19NO B13243464 3-[(4-Methylcyclohexyl)oxy]azetidine](/img/structure/B13243464.png)
3-[(4-Methylcyclohexyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylcyclohexyl)oxy]azetidine is an organic compound with the molecular formula C10H19NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylcyclohexyl)oxy]azetidine can be achieved through several methods. . This reaction is performed under photochemical conditions and is highly efficient for the synthesis of functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[(4-Methylcyclohexyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Methylcyclohexyl)oxy]azetidine involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act by inhibiting or activating specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxybenzyl)oxy]azetidine
- 1-Benzhydryl-3-(4-methoxyphenoxy)azetidine
- 1-Benzhydryl-3-(4-fluorophenoxy)azetidine
- 3-isopropoxy-azetidine
Uniqueness
3-[(4-Methylcyclohexyl)oxy]azetidine is unique due to its specific structural features, such as the presence of a methylcyclohexyl group. This structural uniqueness can impart distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key |
BKPFOOCBOVRFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


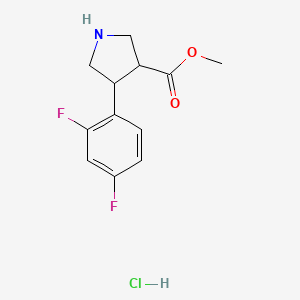
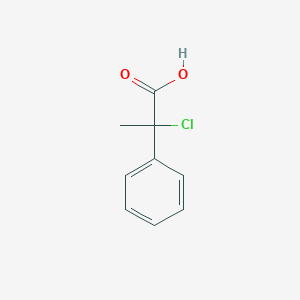
![4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13243393.png)
![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)
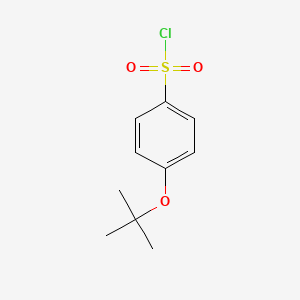
![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)
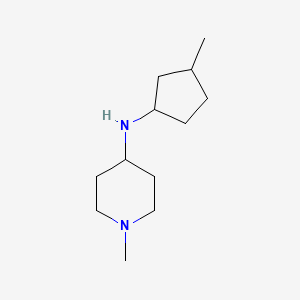
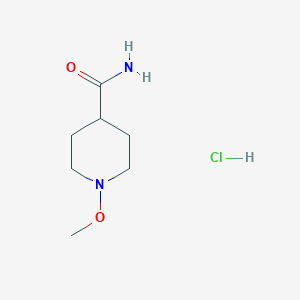
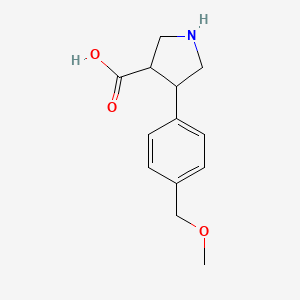
amine](/img/structure/B13243441.png)



